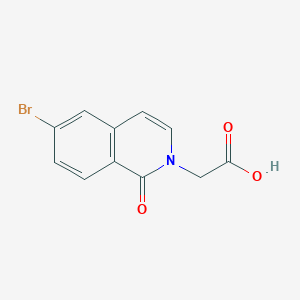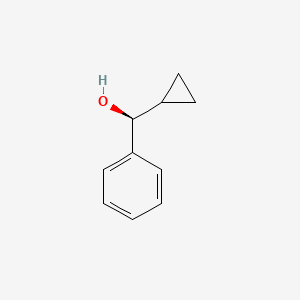
(S)-cyclopropyl(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-cyclopropyl(phenyl)methanol is an organic compound that belongs to the class of alcohols It features a cyclopropyl group attached to a phenyl ring, with a hydroxyl group (-OH) bonded to the carbon atom adjacent to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-cyclopropyl(phenyl)methanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, cyclopropyl(phenyl)ketone, using a chiral reducing agent to ensure the formation of the (S)-enantiomer. Another method involves the asymmetric addition of cyclopropylcarbinyl anion to benzaldehyde, followed by reduction.
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method ensures high enantioselectivity and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-cyclopropyl(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form cyclopropyl(phenyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Cyclopropyl(phenyl)ketone or cyclopropyl(phenyl)aldehyde.
Reduction: Cyclopropyl(phenyl)methane.
Substitution: Cyclopropyl(phenyl)halides or cyclopropyl(phenyl)amines.
Wissenschaftliche Forschungsanwendungen
(S)-cyclopropyl(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various materials.
Wirkmechanismus
The mechanism of action of (S)-cyclopropyl(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and binding affinity. The cyclopropyl and phenyl groups contribute to the compound’s overall stability and steric properties, affecting its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Phenylethanol: Similar in structure but with an ethyl group instead of a cyclopropyl group.
Cyclopropylmethanol: Lacks the phenyl group, making it less complex.
Phenylmethanol (Benzyl alcohol): Lacks the cyclopropyl group, resulting in different reactivity and properties.
Uniqueness
(S)-cyclopropyl(phenyl)methanol is unique due to the presence of both cyclopropyl and phenyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Eigenschaften
Molekularformel |
C10H12O |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
(S)-cyclopropyl(phenyl)methanol |
InChI |
InChI=1S/C10H12O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t10-/m1/s1 |
InChI-Schlüssel |
GOXKCYOMDINCCD-SNVBAGLBSA-N |
Isomerische SMILES |
C1CC1[C@@H](C2=CC=CC=C2)O |
Kanonische SMILES |
C1CC1C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


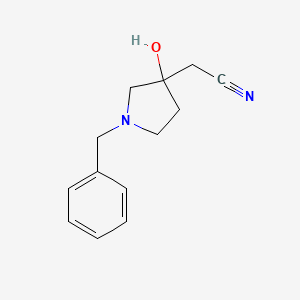
![2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13583083.png)
![Tert-butyl3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate](/img/structure/B13583089.png)
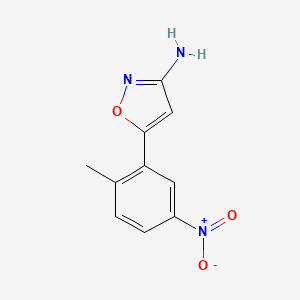
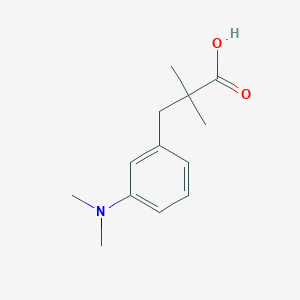
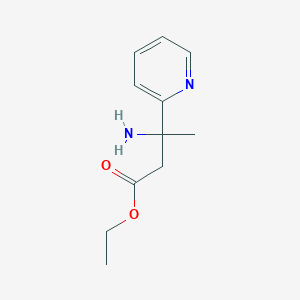
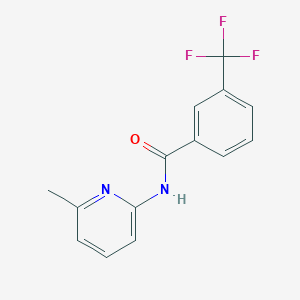
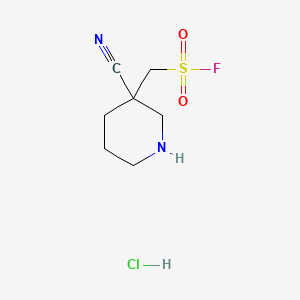
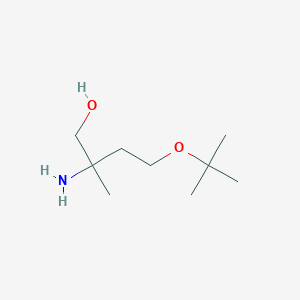
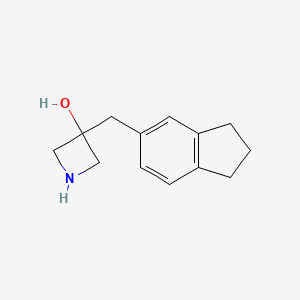
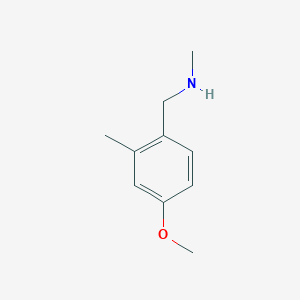
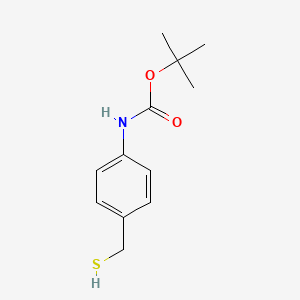
![2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]aceticacid](/img/structure/B13583147.png)
